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molecular formula C14H18N2OS B8692154 3-(2,6-Dimethylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one

3-(2,6-Dimethylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one

Cat. No. B8692154
M. Wt: 262.37 g/mol
InChI Key: VRVHDAPELYNQEP-UHFFFAOYSA-N
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Patent
US05554607

Procedure details

The title compound was prepared by the procedure described in Example 45 using 16.3 g of 2,6-dimethylphenyl-isothiocyanate, 21.2 g of N-isopropyl glycine, 21.0 g of triethyl amine, and 300 mL of chloroform. Crystallization from ethanol afforded the title compound (12.9 g) as a white solid, m.p. 135°-137° C. Anal. Calcd. for. C14H18N2O S: C, 64.09; H, 6.92; N, 10.68. Found: C, 63.99; H, 6.72; N, 10.67. Mass spectrum (+FAB, I M+H]+) m/z 263.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]=[C:10]=[S:11].[CH:12]([NH:15][CH2:16][C:17](O)=[O:18])([CH3:14])[CH3:13].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[N:9]1[C:17](=[O:18])[CH2:16][N:15]([CH:12]([CH3:14])[CH3:13])[C:10]1=[S:11]

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N=C=S
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C)(C)NCC(=O)O
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by the procedure
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N1C(N(CC1=O)C(C)C)=S
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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